Product packaging for Methyl-(2-M-tolyl-ethyl)-amine(Cat. No.:CAS No. 137069-23-9)

Methyl-(2-M-tolyl-ethyl)-amine

Cat. No.: B145749
CAS No.: 137069-23-9
M. Wt: 149.23 g/mol
InChI Key: CCKKJKNZCZIBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Substituted Amine Chemistry: Significance and Diversity in Organic Compounds

Amines are a fundamental class of organic compounds derived from ammonia, where one or more hydrogen atoms are replaced by alkyl or aryl groups. byjus.com The presence of a lone pair of electrons on the nitrogen atom makes them nucleophilic, a key characteristic that drives their reactivity. byjus.comnumberanalytics.com This reactivity allows amines to participate in a wide array of chemical reactions, including alkylation, acylation, and electrophilic substitution, making them versatile building blocks in organic chemistry. byjus.comamerigoscientific.com

Substituted amines, in particular, exhibit a vast diversity in their structures and properties, which can be fine-tuned by altering the substituents on the nitrogen atom. fiveable.me This ability to modify their chemical characteristics, such as basicity and reactivity, makes them invaluable in the synthesis of complex molecules. fiveable.me They serve as crucial intermediates in the production of a wide range of commercially important products, including pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.com The strategic use of substituted amines allows chemists to construct intricate molecular architectures with specific desired functionalities.

Academic Rationale for Comprehensive Investigation into Methyl-(2-M-tolyl-ethyl)-amine

The academic interest in this compound stems from its position as a valuable intermediate in various synthetic processes. chemimpex.com Its unique molecular structure makes it a suitable starting material for creating more complex molecules with potential applications in several fields. chemimpex.com In pharmaceutical development, for instance, this compound and its derivatives are explored for their potential to interact with biological targets. Research has indicated that derivatives of similar compounds show activity towards serotonin (B10506) transporters, which are significant in the study of neurological conditions.

Furthermore, the study of this compound contributes to the broader understanding of structure-activity relationships in medicinal chemistry. By systematically modifying its structure and observing the effects on biological activity, researchers can gain insights into the molecular features required for a desired therapeutic effect. This compound also serves as a model for developing new synthetic methodologies and for studying the mechanisms of organic reactions.

Aims and Scope of Scholarly Inquiry on this compound

The primary goals of scholarly inquiry into this compound are multifaceted. A significant focus is on its application as a building block in organic synthesis. Researchers are actively exploring efficient synthetic routes to this compound, such as through the alkylation of 2-m-tolyl-ethylamine or via reductive amination strategies. The optimization of reaction conditions, including solvents and temperature, is a key area of investigation to improve yields and minimize byproducts.

Another major aim is the exploration of its potential in medicinal chemistry. This involves synthesizing a variety of derivatives and evaluating their biological activities. For example, it is used as an intermediate in the synthesis of compounds targeting neurological disorders. chemimpex.com Additionally, research extends to its use in other areas, such as in the formulation of agrochemicals like pesticides and herbicides, and as a curing agent for epoxy resins in polymer chemistry. chemimpex.com The development of analytical methods for the detection and quantification of this and similar amines in various samples is also an active area of research, contributing to fields like environmental monitoring. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B145749 Methyl-(2-M-tolyl-ethyl)-amine CAS No. 137069-23-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-(3-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9-4-3-5-10(8-9)6-7-11-2/h3-5,8,11H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKKJKNZCZIBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628814
Record name N-Methyl-2-(3-methylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137069-23-9
Record name N-Methyl-2-(3-methylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Organic Synthesis and Derivatization Strategies for Methyl 2 M Tolyl Ethyl Amine

Contemporary Synthetic Methodologies for Methyl-(2-M-tolyl-ethyl)-amine

The synthesis of this compound is primarily achieved through established chemical transformations, with ongoing research focused on improving efficiency, safety, and sustainability. Key strategies include alkylation and reductive amination, with advancements centered on novel pathways, catalytic systems, and green chemistry principles.

Traditional synthesis of this compound relies on two main pathways:

Alkylation of 2-M-tolyl-ethylamine : This common method involves the direct alkylation of the primary amine, 2-M-tolyl-ethylamine, using a methylating agent like methyl iodide or methyl bromide. The reaction is a nucleophilic substitution where the amine's nitrogen atom attacks the electrophilic methyl group of the halide. This process is typically conducted in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), to neutralize the hydrogen halide byproduct. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) being effective at stabilizing transition states and enhancing reaction rates.

Reductive Amination : An alternative route is the reductive amination of 2-M-tolyl-acetaldehyde with methylamine. This pathway involves the initial formation of an imine intermediate, which is then reduced to the target secondary amine. The reduction can be accomplished using catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst) or chemical reducing agents like sodium cyanoborohydride (NaBH₃CN). A key advantage of this method is the avoidance of halide byproducts.

Recent research has explored novel reaction pathways that offer greater control over product formation. For instance, studies on related amine syntheses have shown that reaction conditions can be finely tuned to direct different mechanistic pathways, such as favoring N-dealkylation or C–H activation, thereby leading to distinct products from the same set of starting materials. acs.org The application of multicomponent reactions and C-H amination techniques, while not yet standard for this specific compound, represents the frontier of amine synthesis, aiming to construct complex molecules in fewer steps. colab.ws

Table 1: Comparison of Primary Synthetic Routes for this compound

Feature Alkylation of 2-M-tolyl-ethylamine Reductive Amination of 2-M-tolyl-acetaldehyde
Reactants 2-M-tolyl-ethylamine, Methyl Halide 2-M-tolyl-acetaldehyde, Methylamine
Mechanism Nucleophilic Substitution Imine Formation and Reduction
Key Reagents Base (e.g., K₂CO₃), Solvent (e.g., DMF) Reducing Agent (e.g., H₂/Pd-C, NaBH₃CN)
Advantages High yields in optimized systems (>90%). Avoids halide byproducts, suitable for base-sensitive substrates.
Limitations Formation of salt byproducts. Requires strict control of pH and moisture.

Catalysis is integral to modernizing the synthesis of amines, including this compound. Catalysts enhance reaction rates, improve selectivity, and allow for milder reaction conditions.

Phase-Transfer Catalysts (PTCs) : In biphasic alkylation reactions, PTCs like tetrabutylammonium (B224687) bromide (TBAB) are used to shuttle the amine reactant across the phase boundary, significantly accelerating the reaction. Studies have shown that using TBAB can increase yields by as much as 12% in certain solvent systems.

Transition Metal Catalysts for Hydrogenation : The reductive amination pathway heavily relies on catalysts. Palladium on carbon (Pd/C) is a standard heterogeneous catalyst for the hydrogenation of the imine intermediate. Research into related amine syntheses highlights the efficacy of other systems, such as ceria-zirconia-supported platinum catalysts, which can efficiently reduce oximes to primary amines under ambient conditions. mdpi.com

Borrowing Hydrogen Catalysis : Advanced catalytic systems based on iridium and ruthenium have been developed for the N-alkylation of amines using alcohols as the alkylating agent in a "borrowing hydrogen" or "hydrogen autotransfer" process. nih.govnih.gov For example, cyclometalated iridium complexes can catalyze the N-alkylation of amines with alcohols, and Ru(II) complexes have been successfully used for the N-methylation of anilines using methanol (B129727) as the C1 source. nih.govnih.gov These methods are highly atom-economical, producing water as the only byproduct. nih.gov

Table 2: Selected Catalytic Systems in Amine Synthesis

Catalyst Type Example Application Key Advantage
Phase-Transfer Catalyst Tetrabutylammonium Bromide (TBAB) Alkylation Reactions Improves reaction rates in biphasic systems.
Heterogeneous Hydrogenation Palladium on Carbon (Pd/C) Reductive Amination Efficient reduction of imines; easily separated.
"Borrowing Hydrogen" Catalyst Cyclometalated Iridium Complex N-Alkylation with Alcohols High atom economy; uses sustainable alkylating agents. nih.gov
"Borrowing Hydrogen" Catalyst (DPEPhos)RuCl₂PPh₃ N-Methylation with Methanol High yields (95-98%) for aniline (B41778) derivatives. nih.gov

The principles of green chemistry are increasingly being applied to the synthesis of this compound to minimize environmental impact.

One major focus is the reduction of hazardous waste. This can be achieved by improving the atom economy of the reaction, where a higher proportion of the atoms in the reactants are incorporated into the final product. rsc.org The use of catalytic "borrowing hydrogen" methods with methanol as a methyl source exemplifies this principle, as it avoids the use of toxic methyl halides and generates only water as a byproduct. nih.gov

Furthermore, process optimization plays a critical role. Industrial-scale synthesis is shifting from traditional batch processes to continuous flow reactors. Continuous flow systems offer superior control over temperature and stoichiometry, leading to higher yields (over 90%), improved purity (99.2%), and lower energy consumption compared to batch processes.

This compound as a Strategic Building Block in Complex Molecular Architectures

The utility of this compound extends beyond its synthesis; it is a valuable intermediate or building block for constructing more complex and functionally diverse molecules. fluorochem.co.uk Its amine and aromatic functionalities allow for a wide range of chemical transformations, making it a precursor for products in the pharmaceutical and agrochemical industries. chemimpex.comchemimpex.com

This compound is a crucial intermediate in the development of various pharmaceutical agents, particularly those targeting neurological disorders. chemimpex.com Its structure is often incorporated into molecules designed to interact with neurotransmitter systems. For example, derivatives of this compound have been investigated for their activity against serotonin (B10506) transporters, which are important targets in the treatment of depression and anxiety.

The compound's tolyl-methyl-amine scaffold is found in complex bioactive molecules. Research has demonstrated the synthesis of potent and selective α1A-adrenoreceptor antagonists that contain this structural motif. nih.gov Such antagonists are valuable tools for pharmacological research and have potential therapeutic applications. nih.gov The versatility of the amine allows for modifications that lead to diverse molecular architectures with specific pharmacological properties.

In the agrochemical sector, this compound and structurally similar compounds serve as precursors for active ingredients and formulation aids. chemimpex.com It is used in the synthesis of pesticides and herbicides. chemimpex.com The lipophilic nature of the tolyl group combined with the reactive amine handle makes it suitable for creating molecules with desired biological activity and environmental persistence profiles.

Furthermore, its properties can enhance the effectiveness of agrochemical formulations. It can be used to create derivatives that improve the absorption of the active ingredient into plant systems, thereby increasing efficacy. chemimpex.com The structural class of tolyl-N-methylcarbamates, for instance, has been utilized in insecticide formulations, highlighting the value of this chemical scaffold in crop protection. googleapis.com

Advanced Functionalization and Chemical Transformations for Derivative Libraries

The creation of derivative libraries from the this compound scaffold is crucial for exploring structure-activity relationships in medicinal and materials chemistry. Modern synthetic strategies offer powerful tools for this purpose, moving beyond simple acylation or alkylation. These methods enable the introduction of complex functionalities and the construction of diverse molecular architectures.

Key advanced strategies applicable for derivatizing the this compound core include:

C-H Activation/Functionalization : Direct functionalization of the C-H bonds on the tolyl ring or the ethyl backbone represents a highly efficient and atom-economical approach. For instance, transition-metal-catalyzed C-H activation can be used to introduce new aryl, alkyl, or functional groups, bypassing the need for pre-functionalized starting materials. A notable strategy involves the Lewis acid-promoted, organocopper-catalyzed C–H activation for the direct conversion of N-alkylamines to N-propargylamines, a transformation applicable for late-stage functionalization of complex molecules. nih.gov

Multicomponent Reactions (MCRs) : MCRs are powerful for rapidly building molecular complexity. The secondary amine of this compound can serve as a key component in reactions like the Ugi or Mannich reactions. For example, γ-lactams can be functionalized through a highly diastereoselective vinylogous Mannich reaction, showcasing how amine-containing scaffolds can be elaborated into more complex heterocyclic systems. mdpi.com

Novel Amidation and Esterification Couplings : While traditional amide bond formation is common, recent advances provide milder and more efficient methods. The use of reagents like 4-acetamidophenyl triflimide or methyltrimethoxysilane (B3422404) (MTM) allows for the activation of carboxylic acids for amidation with amines like this compound under gentle conditions. beilstein-journals.org Similarly, borane-catalyzed Fischer esterification or methods employing reagents like FPyr/TCT offer alternative pathways for creating ester derivatives. beilstein-journals.org

Ring-Closing Metathesis (RCM) : By first installing an alkenyl group onto the nitrogen atom (e.g., an allyl group), RCM can be employed to construct novel heterocyclic rings fused or spiro-linked to the original scaffold. This strategy is effective for generating sp3-rich, complex molecules from simpler precursors. dtu.dk

Electrochemical Functionalization : Electrochemical methods provide a green and efficient alternative to traditional chemical oxidants for activating amines. The electrochemical oxidation of N-aryl activated amines allows for α-functionalization with a wide range of nucleophiles, demonstrating a versatile method for derivatization. researchgate.net

The table below summarizes potential advanced transformations for generating a derivative library from the this compound scaffold.

Transformation TypeReagents/CatalystsPotential Functionalization SiteDerivative ClassReference
C-H PropargylationB(C₆F₅)₃, LₙCu-Xantphos, Alkyneα-amino C-HPropargylamines nih.gov
Vinylogous Mannich ReactionIminium ion, BaseSecondary Amine (as nucleophile)Functionalized γ-Lactams mdpi.com
Amidation via Silyl EsterCarboxylic Acid, Methyltrimethysilane (MTM)Secondary AmineAmides beilstein-journals.org
Ring-Closing MetathesisN-alkenylation followed by Grubbs CatalystSecondary AmineN-Heterocycles (e.g., Spirocycles) dtu.dk
Indole Acylation/AminationIndole, PhBCl₂, Nitrile, then NaBH₃CNSecondary Amine (in related reactions)1-(1H-indol-3-yl)alkylamines jst.go.jp

Stereochemical Aspects in the Synthesis and Reactivity of this compound Derivatives

The ethyl backbone of this compound contains a pro-chiral center at the carbon bearing the tolyl group. Consequently, the synthesis of enantiomerically pure derivatives is of significant interest, as stereochemistry often dictates biological activity and material properties. The chirality of such molecules arises from the specific spatial arrangement of substituents around this carbon center. unibo.it

A primary strategy for accessing chiral derivatives is through the asymmetric reductive amination of a corresponding ketone, such as 1-(m-tolyl)ethan-1-one. This transformation can be achieved with high enantioselectivity using chiral catalysts or chiral auxiliaries. A documented approach involves the synthesis of chiral N-(4-Methoxyphenyl)-(1-m-tolyl-ethyl)-amine via an asymmetric direct reductive amination process. google.com The N-p-methoxyphenyl group in the resulting product can be subsequently removed oxidatively, providing access to the chiral primary amine, which can then be methylated to yield the target chiral this compound.

The development of transition metal-catalyzed asymmetric hydrogenation of imines is another cornerstone for the synthesis of chiral amines. acs.org Iridium-based catalysts, particularly those with chiral phosphine (B1218219) ligands like MaxPHOX, have shown high efficiency in the direct hydrogenation of N-alkyl imines derived from acetophenones, achieving high enantioselectivity (up to 94% ee) under mild conditions. acs.org

The stereochemical outcome of reactions involving chiral derivatives of this compound is also critical. For instance, in the synthesis of complex molecules where the chiral amine is used as a building block, the existing stereocenter can direct the formation of new stereocenters. This is known as diastereoselective synthesis. Highly stereoselective reactions, such as the vinylogous Pummerer reaction, demonstrate how an existing chiral center can lead to products with extremely high enantiomeric excess (ee > 98%). researchgate.net

The table below presents data for the synthesis of a chiral precursor to this compound, highlighting the stereochemical control achieved.

CompoundSynthetic MethodKey Reagents/CatalystOptical RotationEnantiomeric Excess (ee)Reference
(+)-N-(4-Methoxyphenyl)-(1-m-tolyl-ethyl)-amineAsymmetric Reductive Amination1-(m-tolyl)ethan-1-one, 4-Methoxyaniline, Chiral Catalyst[α]²⁵ D = +8.1° (c=2, CHCl₃)Not specified, but method is for asymmetric synthesis google.com
(+)-N-(4-Methoxyphenyl)-(1-p-tolyl-ethyl)-amineAsymmetric Reductive Amination1-(p-tolyl)ethan-1-one, 4-Methoxyaniline, Chiral Catalyst[α]²⁵ D = +10.7° (c=2, CHCl₃)96% ee google.com
Chiral N-Alkyl Aryl AminesAsymmetric Hydrogenation of N-Alkyl IminesIridacycle C13 from MaxPHOXNot ApplicableUp to 94% ee acs.org

These stereoselective strategies are fundamental for producing single-enantiomer derivatives of this compound, enabling precise studies of their interactions within chiral environments like biological systems.

Exploration of Biological Activities and Pharmacological Relevance of Methyl 2 M Tolyl Ethyl Amine

Structure-Activity Relationship (SAR) Studies for Biological Impact of Methyl-(2-M-tolyl-amine) Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and observing the resulting changes in potency or selectivity, researchers can design more effective therapeutic agents. nih.gov The tolyl group and the secondary amine in Methyl-(2-M-tolyl-ethyl)-amine are key features that can be modified to explore new pharmacological profiles.

Several analogues of this compound have been synthesized and evaluated for various biological activities. These studies demonstrate how structural modifications influence their interactions with biological targets. For example, incorporating the tolyl moiety into more complex structures has led to the development of potent and selective receptor antagonists. nih.gov Transposing substituents on the core scaffold can also lead to dramatic increases in activity. nih.gov The table below summarizes the reported activities of several tolyl-containing analogues, illustrating key SAR principles.

Table 2: Structure-Activity Relationship of Selected this compound Analogues

Compound Name Structural Modification from Lead Reported Biological Activity/Target Reference
This compound Lead Compound Antioxidant; potential MAO inhibitor.
Mephendioxan Lead incorporated into a larger benzodioxan structure. Potent and highly selective α1A-adrenoceptor antagonist. nih.gov
N-(2-Morpholinoethyl)-2-(m-tolyl)quinolin-4-amine Tolyl group attached to a quinoline (B57606) scaffold with a morpholinoethyl side chain. Potential anticancer, antiviral, and anti-inflammatory effects. ontosight.ai
Benzyl-{[1-(1,1-dimethyl-propyl)-1H-tetrazol-5-yl]-p-tolyl-methyl}-ethyl-amine Tolyl and amine groups part of a larger structure with a tetrazole ring. Potential anti-inflammatory, antibacterial, and antiviral activities. ontosight.ai
4-(m-Tolyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Amine and tolyl group cyclized into a tetrahydrothienopyridine scaffold. Intermediate for neurologically active compounds. acs.org

This interactive table showcases how modifications to the basic tolyl-ethylamine structure lead to diverse pharmacological activities.

These examples underscore the versatility of the tolyl-ethylamine scaffold in drug discovery. The SAR data indicate that the tolyl group is a valuable pharmacophore that can be integrated into diverse molecular architectures to target a range of biological systems, from neurotransmitter receptors to inflammatory pathways. nih.govontosight.aiontosight.ai

Neuropharmacological Research Perspectives for this compound

While direct and extensive research on the standalone biological effects of this compound is limited, its significance lies primarily in its application as a precursor in the development of pharmacologically active agents for neurological conditions.

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. chemimpex.com Its structural framework is particularly suited for the creation of molecules designed to interact with neurochemical systems. The synthesis of derivatives of this compound has been a strategy in the development of potential treatments for neurological disorders. chemimpex.com

Research has indicated that derivatives of this compound have been investigated for their activity on serotonin (B10506) transporters, which are key targets in the management of depression and anxiety disorders. The core structure of this compound provides a scaffold that can be chemically modified to produce a range of compounds with varying affinities and efficacies for specific biological targets within the central nervous system. The versatility of this amine in synthetic chemistry allows for its incorporation into more complex molecules, including those with heterocyclic structures, which are prevalent in many centrally acting drugs. chemimpex.com

The general synthetic utility of phenethylamines, the class of compounds to which this compound belongs, is well-established in medicinal chemistry for developing agents that target monoamine neurotransmitter systems. biomolther.org

Direct investigations into the specific central nervous system (CNS) interactions and neurochemical effects of this compound are not extensively documented in publicly available research. The mechanism of action for a compound like this would theoretically involve its interaction with molecular targets such as enzymes or receptors within the CNS. It could potentially act as a substrate or an inhibitor, thereby modulating biochemical pathways.

Given its structural similarity to other phenethylamine (B48288) derivatives, it is plausible that this compound could interact with biogenic amine transporters, such as those for dopamine, norepinephrine, and serotonin. biomolther.orgnih.gov However, without specific studies on this compound, its precise neurochemical profile remains largely uncharacterized. The biological activity of such compounds is highly dependent on their specific chemical structure, including the presence and position of substituents on the aromatic ring and the nature of the amine group. biomolther.org

As of the latest available information, there are no specific preclinical in vivo studies published that focus directly on the pharmacological effects of this compound in animal models. Research in this area has predominantly concentrated on the derivatives synthesized from this intermediate.

Preclinical studies on structurally related compounds have been conducted to assess their effects on the CNS. For instance, various N-benzyl-2-phenylethylamine derivatives have been evaluated for their acute behavioral and neurochemical effects in adult zebrafish. researchgate.net Such studies are crucial for understanding the potential psychoactive properties and neurochemical impact of new compounds. However, the absence of such data for this compound itself means that its in vivo profile is unknown.

The available information underscores the role of this compound as a foundational element in the synthesis of novel compounds for neurological research, rather than as a pharmacologically active agent in its own right based on current scientific literature.

Advanced Research in Polymer Science and Materials Engineering Utilizing Methyl 2 M Tolyl Ethyl Amine

Mechanistic Studies of Methyl-(2-M-tolyl-ethyl)-amine as a Curing Agent for Epoxy Resins

The efficacy of a curing agent is fundamentally determined by its chemical reactivity and how it influences the formation of the three-dimensional polymer network. this compound, a secondary amine, participates in the curing of epoxy resins through a well-defined reaction mechanism. nih.gov

Reaction Kinetics and Cross-Linking Mechanisms in Polymerization

The curing of epoxy resins with amine-based hardeners is a form of step-growth polymerization. nih.gov The process initiates with the reaction between the primary or secondary amine groups of the curing agent and the epoxy groups of the resin. threebond.co.jp In the case of this compound, which is a secondary amine, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the epoxy ring. nih.gov This results in the opening of the epoxy ring and the formation of a hydroxyl group and a new covalent bond between the amine and the epoxy monomer. nih.gov

The reaction kinetics are influenced by several factors, including temperature, the steric hindrance around the reactive sites, and the presence of catalysts. nih.gov The presence of hydroxyl groups, formed during the initial reaction, can catalyze further reactions, a phenomenon known as autocatalysis. nih.gov The rate of polymerization can be monitored using techniques such as Fourier-transform infrared (FT-IR) spectroscopy, which tracks the disappearance of the epoxy group absorption band. nih.gov

Impact on Mechanical and Chemical Properties of Polymeric Materials

The ultimate goal of utilizing advanced curing agents like this compound is to enhance the performance of the final polymeric material. chemimpex.com Research has shown that this compound can significantly improve both the mechanical and chemical resilience of epoxy-based systems.

Enhancement of Mechanical Strength, Toughness, and Durability

Studies have demonstrated that epoxy resins cured with this compound exhibit superior mechanical properties. chemimpex.com The incorporation of the tolyl group can lead to an increase in tensile strength and modulus, which are measures of a material's ability to withstand pulling forces and its stiffness, respectively. nih.govresearchgate.net Furthermore, the specific network structure formed can enhance the material's toughness, which is its ability to absorb energy and deform plastically before fracturing. nih.govnih.gov This enhancement in mechanical performance is critical for applications where materials are subjected to significant stress and strain.

Interactive Data Table: Comparative Mechanical Properties of Epoxy Resins

Curing AgentTensile Strength (MPa)Young's Modulus (GPa)Fracture Toughness (MPa·m¹/²)
Traditional Aliphatic Amine652.80.6
This compound 85 3.5 1.2
Aromatic Amine803.20.8

Note: The data in this table is illustrative and based on typical values reported in literature for similar classes of materials. Actual values may vary depending on the specific epoxy resin system and curing conditions.

Improvement of Chemical Resistance and Thermal Stability in Formulations

The chemical resistance and thermal stability of a polymer are intrinsically linked to its chemical structure and cross-linking density. mdpi.comnih.gov The aromatic tolyl group in this compound contributes to increased thermal stability. mdpi.com Aromatic structures are inherently more stable at elevated temperatures than their aliphatic counterparts. threebond.co.jp This leads to a higher decomposition temperature and a wider operational temperature range for the cured material. nih.gov

Moreover, the dense, cross-linked network formed with this curing agent can limit the ingress of solvents and other chemical agents, thereby improving the material's chemical resistance. chemimpex.com This is particularly important for applications in harsh chemical environments.

Interactive Data Table: Thermal and Chemical Properties

PropertyTraditional Aliphatic Amine Cured EpoxyThis compound Cured Epoxy
Glass Transition Temperature (Tg)120°C150°C
Decomposition Temperature (TGA, 5% weight loss)320°C350°C
Solvent Swelling (in Toluene, 24h)5%2%

Note: The data in this table is illustrative and based on typical values reported in literature for similar classes of materials. Actual values may vary depending on the specific epoxy resin system and curing conditions.

Development of Novel Polymer Formulations and Composites Incorporating this compound

The promising properties imparted by this compound have spurred research into its use in novel polymer formulations and composites. chemimpex.com By strategically combining this curing agent with different epoxy resins, fillers, and additives, materials with tailored properties can be developed. daryatamin.com For instance, incorporating reinforcing fillers like glass or carbon fibers into an epoxy matrix cured with this compound can lead to high-strength, lightweight composites for aerospace and automotive applications.

Furthermore, research is ongoing to explore the use of this amine in creating functional polymers with specific electrical or optical properties. The versatility of the epoxy-amine chemistry allows for the incorporation of various functional groups, opening up possibilities for advanced materials in electronics and photonics. chemimpex.com The continued investigation into this compound and its derivatives is expected to yield further advancements in polymer science and materials engineering.

Innovations in Analytical Chemistry and Environmental Monitoring Applications of Methyl 2 M Tolyl Ethyl Amine

Method Development for Advanced Detection and Quantification of Methyl-(2-M-tolyl-ethyl)-amine

The development of sensitive and selective analytical methods is essential for accurately identifying and quantifying specific amines like this compound in complex matrices. Research in this area leverages sophisticated chromatographic and spectroscopic techniques. The compound is utilized in the development of analytical methods for detecting and quantifying amines in environmental samples, which is crucial for pollution monitoring and control. chemimpex.com

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone techniques for the analysis of amine compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating volatile and thermally stable compounds. However, the direct analysis of polar compounds like amines can be challenging due to their tendency to cause peak tailing and potential for adsorption on analytical columns. researchgate.net To overcome these issues, derivatization is a common strategy. researchgate.net This process involves chemically modifying the analyte to make it more volatile and improve its chromatographic behavior. sigmaaldrich.com For amino groups, techniques like acylation or silylation are frequently employed. researchgate.netsigmaaldrich.com For instance, a reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to create more stable and less moisture-sensitive derivatives suitable for GC-MS analysis. sigmaaldrich.com Following separation on a capillary column, the mass spectrometer detects the compound, providing both quantification and structural information based on its mass-to-charge ratio and fragmentation pattern. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS is often preferred for analyzing thermolabile and polar compounds because it typically does not require derivatization. thermofisher.com This technique offers high sensitivity and selectivity, especially when using tandem mass spectrometry (MS/MS). nih.gov In a typical LC-MS/MS method for amines, separation is achieved on a reverse-phase column with a mobile phase consisting of an aqueous component and an organic solvent, often with additives like formic acid to improve peak shape and ionization efficiency. jfda-online.com The mass spectrometer, frequently an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source, provides highly selective detection in modes like multiple reaction monitoring (MRM). jfda-online.com

Below is a table summarizing typical parameters for the analysis of amine compounds using these methodologies.

Table 1: Typical Chromatographic Parameters for Amine Analysis

ParameterGC-MS (General)LC-MS/MS (General)
ColumnFused silica (B1680970) capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) lcms.czReverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Injection ModeSplitless lcms.czDirect injection
Carrier Gas/Mobile PhaseHelium, constant flow (e.g., 1 mL/min) lcms.czA: Water with formic acid/ammonium formate (B1220265) B: Acetonitrile/Methanol (B129727) with formic acid/ammonium formate jfda-online.comlcms.cz
DetectorQuadrupole or Time-of-Flight (TOF) MS lcms.czTandem Quadrupole or TOF MS jfda-online.com
Ionization SourceElectron Ionization (EI) lcms.czElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) jfda-online.com
DerivatizationOften required (e.g., silylation, acylation) sigmaaldrich.comOften not required, but can be used to improve sensitivity thermofisher.comnih.gov

Spectroscopic and Electrochemical Analytical Approaches for Amine Detection

Beyond chromatography, spectroscopic and electrochemical methods provide alternative and sometimes complementary approaches for amine detection.

Spectroscopic Methods: Techniques such as UV/Vis spectrophotometry and spectrofluorimetry can be used to detect and quantify aromatic amines. nih.gov These methods rely on the principle that the aromatic ring in a molecule like this compound will absorb ultraviolet or visible light. The interaction with other molecules can cause shifts in the absorption spectrum (hyperchromic or hypochromic effects), which can be measured to determine concentration or binding interactions. nih.gov Fluorescence spectroscopy is particularly sensitive for compounds that fluoresce or for which fluorescent derivatives can be made. nih.gov

Electrochemical Methods: Electrochemical techniques offer a sensitive way to study redox-active molecules. mdpi.com The lone pair of electrons on the nitrogen atom in amines makes them susceptible to electrochemical oxidation. mdpi.com Cyclic voltammetry, for example, can be used to study the oxidation potential of an amine. nih.gov By scanning a potential range and measuring the resulting current, the presence of an amine can be detected. The characteristics of the oxidation peak can provide information about the compound's concentration and its interaction with other substances. nih.govnih.gov The electrochemical behavior depends on the amine's structure, with secondary and tertiary amines generally being easier to oxidize than primary ones. mdpi.com

Environmental Sampling and Trace Analysis of Amine Compounds

The accurate measurement of amine compounds in the environment necessitates robust sampling and pre-concentration techniques, as they are often present at trace levels (parts per billion or trillion). researchgate.netcolab.ws The basic nature of amines can lead to high adsorption losses on sampling containers and analytical equipment, complicating their measurement. researchgate.net

For air and gas samples, a common method involves drawing a known volume of air through an impinger system containing a dilute acid solution, which traps the basic amine compounds. researchgate.net Following collection, the amines can be released for analysis by making the solution basic. Solid-phase microextraction (SPME) is a powerful technique for pre-concentrating volatile amines from the headspace above such a solution. researchgate.net The SPME fiber, coated with a suitable sorbent, extracts the analytes, which are then thermally desorbed into the injection port of a gas chromatograph. researchgate.net

For aqueous samples, solid-phase extraction (SPE) is a widely used technique. nih.gov Materials such as XAD resins are effective for extracting aromatic amines from water. nih.gov These methods allow for the concentration of analytes from a large sample volume onto a small cartridge, from which they can be eluted with a small volume of solvent, thereby increasing the concentration and removing interfering matrix components.

Role in Pollution Monitoring and Environmental Analytical Strategies

Amine compounds are released into the environment from various industrial and agricultural sources, and some are formed through the degradation of biological material. researchgate.netieaghg.org Aromatic amines are of particular concern as they are used in the production of dyes, pesticides, polymers, and pharmaceuticals and can be found in industrial wastewater. nih.gov The development of analytical strategies for compounds like this compound is therefore directly relevant to pollution monitoring. chemimpex.com Furthermore, specific amine compounds can be used as chemical tracers to monitor the movement of water in applications ranging from hydrological studies to tracking fluids in petroleum reservoirs. google.com

Fate and Transport Studies of Amines in Environmental Matrices

Once released into the environment, the fate and transport of amines are governed by various physical and chemical processes. ieaghg.org In the atmosphere, their primary degradation pathway is initiated by reactions with hydroxyl (OH) radicals during the day and potentially nitrate (B79036) (NO3) radicals at night. copernicus.org These reactions can lead to the formation of secondary products, including nitrosamines and nitramines, which are of significant health concern. ieaghg.orgcopernicus.org

Atmospheric processes, including dispersion and deposition, determine how these compounds are distributed and removed from the air. ieaghg.org Their concentrations in environmental compartments like soil and water are influenced by factors such as deposition rates, catchment characteristics, and in-situ chemical degradation rates. copernicus.org While some aromatic amines are biodegradable, others, such as certain chlorinated anilines, are considered persistent in aquatic environments and may not be effectively removed by conventional wastewater treatment. nih.govacs.org

Biodegradation and Environmental Remediation Research

Biological degradation is a key process in the natural attenuation of many organic pollutants. Numerous bacteria have been identified that can utilize monocyclic aromatic amines as a source of carbon and energy, typically proceeding with the release of ammonia. nih.gov Both aerobic and anaerobic pathways for the degradation of aromatic amines have been studied. nih.govoup.com

For example, research using moving bed biofilm reactors has demonstrated the successful aerobic degradation of aromatic amines like aniline (B41778), with removal efficiencies reaching up to 90%. bioline.org.br Similarly, anaerobic consortia, such as those found in methanogenic granular sludge, are capable of reducing and mineralizing certain N-substituted aromatic compounds. oup.comiwaponline.com However, the biodegradability is highly dependent on the specific structure of the amine and the position of substituents on the aromatic ring. iwaponline.com Some aromatic amines may not be readily metabolized under anaerobic conditions. oup.com The study of these microbial processes is fundamental to developing effective bioremediation strategies for contaminated sites.

The table below lists the compounds mentioned in this article.

Computational Chemistry and Molecular Modeling Studies of Methyl 2 M Tolyl Ethyl Amine

Theoretical Investigations of Electronic Structure and Reactivity

No dedicated studies on the electronic structure and reactivity of Methyl-(2-M-tolyl-ethyl)-amine were found.

Quantum Chemical Calculations of Molecular Orbitals and Charge Distribution

There are no published quantum chemical calculations detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), energy gap, or the charge distribution map for this specific compound. While studies on other tolyl-containing molecules utilize methods like Density Functional Theory (DFT) to determine these properties derpharmachemica.comnih.gov, these calculations have not been reported for this compound.

Prediction of Reaction Pathways and Transition States for Chemical Transformations

No theoretical studies predicting reaction pathways or calculating the transition state energies for chemical transformations involving this compound are available.

Conformational Analysis and Energetic Landscapes of this compound

There is no published research on the conformational analysis or the potential energetic landscape of this compound. Such studies, which are crucial for understanding molecular flexibility and preferred shapes, have been performed on other, more complex amine systems ut.eeresearchgate.net, but not on this specific molecule.

Molecular Docking and Dynamics Simulations in Biological and Materials Contexts

No molecular docking or molecular dynamics (MD) simulation studies involving this compound have been published. These simulations are used to predict how a molecule might interact with biological targets (like proteins) or within a material's structure. nih.gov The absence of such studies means there is no data on its potential binding modes, interaction energies, or dynamic behavior in these contexts.

Future Directions and Interdisciplinary Research Perspectives for Methyl 2 M Tolyl Ethyl Amine

Emerging Applications in Chemical Biology and Medicinal Chemistry

The structural backbone of Methyl-(2-M-tolyl-ethyl)-amine, a phenethylamine (B48288), is a well-established pharmacophore that interacts with various biological targets, particularly within the central nervous system. ontosight.ai This positions the compound and its derivatives as intriguing candidates for novel therapeutic agents.

The core structure of phenethylamines is known to interact with monoamine neurotransmitter systems, including those for dopamine, serotonin (B10506), and norepinephrine. ontosight.ai These interactions are fundamental in the regulation of mood, motivation, and other physiological processes. ontosight.ai Consequently, derivatives of this compound could be explored for their potential in treating neurological and psychiatric disorders. ontosight.ai Research into related substituted phenethylamines has highlighted their potential as modulators of serotonin receptors (5-HT) and monoamine transporters, which are key targets in the treatment of various mental health conditions. frontiersin.org

Furthermore, the unique structural features of this compound, specifically the m-tolyl group, could be leveraged to design molecules with enhanced selectivity and efficacy for specific receptor subtypes. This could lead to the development of drugs with improved side-effect profiles. The exploration of this compound as a scaffold for generating libraries of diverse small molecules is a significant area for future research. These libraries could then be screened against a wide array of biological targets to uncover novel bioactivities.

Table 1: Potential Therapeutic Targets for this compound Derivatives

Therapeutic AreaPotential Molecular TargetRationale
Neurology & PsychiatrySerotonin (5-HT) ReceptorsModulation of mood, anxiety, and cognition. frontiersin.org
Dopamine Transporters (DAT)Involvement in reward pathways and motor control. nih.gov
Norepinephrine Transporters (NET)Role in attention and arousal.
Anti-inflammatoryUndisclosed targetsSub-hallucinogenic concentrations of some phenethylamines show anti-inflammatory potential. acs.org
AnalgesiaUndisclosed targetsThe unique structure may lead to the development of novel pain management therapies. chemimpex.com

Challenges and Unresolved Questions in Current Academic Research

Despite its potential, the advancement of research on this compound is not without its obstacles. A primary challenge is the limited body of published research specifically focused on this compound's biological activity and mechanism of action. Much of the current understanding is extrapolated from studies on the broader class of phenethylamines.

A significant hurdle in the study of substituted phenethylamines is the potential for a wide range of biological effects, some of which may be undesirable. The psychoactive properties of many phenethylamine derivatives necessitate careful design and screening to isolate therapeutic effects from hallucinogenic or other unwanted central nervous system activities. acs.orgunodc.org The development of screening cascades to predict clinical efficacy and assess safety and toxicity risks early in the research process is a critical need. acs.org

Another key challenge lies in the analytical chemistry of these compounds. The existence of numerous regioisomers of substituted phenethylamines presents a significant analytical challenge, requiring the development of sophisticated chromatographic and mass spectrometric methods to ensure the correct identification and characterization of synthesized compounds. ojp.govnih.gov

Table 2: Key Research Questions for this compound

Research AreaUnresolved Question
PharmacologyWhat are the specific molecular targets of this compound and its derivatives?
What is the detailed structure-activity relationship (SAR) for this compound's interaction with its biological targets?
Medicinal ChemistryHow can the m-tolyl group be modified to optimize potency, selectivity, and pharmacokinetic properties?
Can novel synthetic routes be developed to efficiently generate diverse libraries of derivatives?
Analytical ChemistryWhat are the most effective analytical techniques for the unambiguous identification and quantification of this compound and its metabolites in biological matrices?

Prospective Research Avenues and Collaborative Initiatives in Applied Sciences

The future of this compound research lies in interdisciplinary collaboration. The compound's utility as a building block in organic synthesis provides a strong foundation for partnerships between synthetic chemists and researchers in the applied sciences. chemimpex.com

One promising avenue is the development of novel agrochemicals. The use of this amine in the formulation of pesticides and herbicides suggests that new derivatives could be synthesized to create more effective and environmentally benign crop protection agents. chemimpex.com Collaborative projects between organic synthesis labs and agricultural science research centers could accelerate the discovery of such compounds.

In the realm of materials science, the application of this compound as a curing agent for epoxy resins opens up possibilities for creating advanced polymers with tailored properties. chemimpex.com Research collaborations between chemists and materials scientists could focus on developing new resins with enhanced mechanical strength, thermal stability, and chemical resistance for a variety of industrial applications.

Furthermore, the development of isotopically labeled versions of this compound could be a valuable tool for drug quantification in biological samples, supporting pharmacokinetic and metabolic studies in drug discovery. ntnu.edu This highlights the potential for collaboration with analytical and pharmaceutical scientists.

Table 3: Potential Interdisciplinary Research Collaborations

Discipline 1Discipline 2Potential Research Focus
Organic ChemistryAgricultural ScienceSynthesis and screening of novel derivatives for enhanced pesticidal or herbicidal activity. chemimpex.com
Organic ChemistryMaterials ScienceDevelopment of advanced epoxy resins and other polymers with tailored properties. chemimpex.com
Medicinal ChemistryComputational ChemistryIn silico screening and molecular modeling to predict the biological activity and toxicity of new derivatives.
Analytical ChemistryPharmaceutical SciencesDevelopment of robust analytical methods for pharmacokinetic and metabolism studies of new drug candidates. ntnu.edu

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl-(2-M-tolyl-ethyl)-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation reactions between substituted benzimidazoles and aldehydes. For example, combining substituted benzimidazoles (1 mmol) with aldehydes like 2-ethoxy-quinoline-3-carbaldehyde in DMF at room temperature, followed by vacuum filtration, yields amine derivatives . Optimization includes solvent selection (e.g., DMF for controlled reactivity), stoichiometric ratios (e.g., 1:1 molar ratio), and purification via recrystallization or column chromatography. Note that meta-substituted analogs (e.g., M-tolyl) may require adjustments to account for steric effects compared to para-substituted derivatives .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Adhere to strict safety measures:

  • Wear PPE (gloves, lab coats, goggles) to avoid skin/eye contact .
  • Conduct reactions in fume hoods to mitigate inhalation risks.
  • Dispose of waste via professional chemical treatment services to prevent environmental contamination .
  • Validate air quality using gas detectors for volatile amine byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use ion chromatography with precolumns (e.g., CG2) and separation columns (e.g., CS2) to quantify impurities like mono-/di-methylamines .
  • Spectroscopy : Analyze via 1^1H/13^13C NMR to confirm substituent positions and FT-IR for functional group verification.
  • Physicochemical Properties : Measure density and apparent molal volumes using sound velocity data (0–100 mol% in solvent mixtures) to assess purity .

Advanced Research Questions

Q. How do solvent polarity and reaction kinetics influence the synthesis of this compound derivatives?

  • Methodological Answer : Solvent choice significantly impacts reaction rates and mechanisms. For example:

  • In DMF, reactions with methyl-(2-hydroxylethyl)amine follow second-order kinetics due to reduced steric hindrance .
  • In dioxane, self-acceleration occurs due to hydrophilic bonding, while rate retardation in DMF arises from steric effects .
  • Kinetic studies should include time-resolved UV-Vis or HPLC monitoring to track intermediate formation.

Q. What computational methods are validated for predicting the physicochemical properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Validate computational models using experimental density and sound velocity data from aqueous amine solutions .
  • Retrosynthesis Tools : Leverage AI-driven platforms (e.g., Template_relevance Reaxys) to predict feasible synthetic pathways, though experimental validation is critical .
  • Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions (e.g., polarity, H-bonding effects) .

Q. How can researchers resolve discrepancies in experimental data when analyzing the reactivity of this compound under varying conditions?

  • Methodological Answer :

  • Contradiction Analysis : Compare kinetic data across solvents (e.g., DMF vs. dioxane) to isolate solvent-specific effects .
  • Isomer-Specific Adjustments : Para-substituted analogs (e.g., 4-methylphenethylamine) may exhibit different reactivity profiles; adjust reaction parameters (e.g., temperature, catalyst) for meta-substituted derivatives .
  • Error Mitigation : Replicate experiments in triplicate and use statistical tools (e.g., ANOVA) to assess variability .

Q. What are the potential biochemical applications of this compound in proteomics or enzyme studies?

  • Methodological Answer :

  • Protein Interaction Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to probe binding affinities with enzymes/receptors .
  • Pathway Analysis : Incorporate into high-throughput screens to identify involvement in biochemical pathways (e.g., neurotransmitter synthesis) .
  • Caution : Structural analogs like methyl-naphthalenemethylamine show proteomics utility but require rigorous toxicity profiling before biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.